CID 72260322
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Overview
Description
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) is a unique organosilicon compound characterized by its two tetramethyldisiloxane groups connected by a decane chain. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) typically involves the hydrosilylation reaction of 1,10-decadiene with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, catalyst loading, and reaction time. The use of continuous flow reactors can further enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) undergoes various types of chemical reactions, including:
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes to form silicon-carbon bonds.
Reduction: It can act as a reducing agent in the reduction of aldehydes to alcohols.
Substitution: The silicon-hydrogen bonds in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts such as Karstedt’s catalyst are commonly used.
Reduction: The compound can be used in the presence of a base such as sodium hydroxide.
Substitution: Various nucleophiles can be used to substitute the silicon-hydrogen bonds.
Major Products Formed
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Reduction: The major products are alcohols.
Substitution: The major products are substituted siloxanes.
Scientific Research Applications
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form silicon-carbon bonds.
Biology: The compound is used in the synthesis of biocompatible materials and as a reducing agent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable silicon-carbon bonds.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) involves the activation of silicon-hydrogen bonds by catalysts such as platinum-based catalysts. This activation facilitates the formation of silicon-carbon bonds in hydrosilylation reactions. The compound’s reducing properties are attributed to the presence of silicon-hydrogen bonds, which can donate hydride ions to reduce other compounds .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler compound with similar hydrosilylation and reducing properties.
1,10-Decanediol: A compound with a similar decane backbone but different functional groups.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: A compound with a similar decane backbone but different functional groups.
Uniqueness
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) is unique due to its dual tetramethyldisiloxane groups, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to form stable silicon-carbon bonds and act as a reducing agent makes it valuable in both research and industrial applications .
Biological Activity
CID 72260322, also known as (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate, is an organic compound with a complex structure that has garnered attention in both chemical and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.
- Molecular Formula : C25H40O5
- Molecular Weight : 420.6 g/mol
- CAS Number : 918531-77-8
- IUPAC Name : [(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] dodecanoate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:
- Formyl Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Hydroxy Group : Participates in hydrogen bonding, enhancing the compound's solubility and interaction with biological systems.
- Dodecanoate Ester Chain : Provides hydrophobic properties that may influence membrane permeability and interaction with lipid bilayers.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its role in enzyme-catalyzed reactions, particularly in ester hydrolysis. It may inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although further investigations are needed to elucidate the specific mechanisms involved.
- Cellular Effects : this compound may influence cell signaling pathways due to its interactions with membrane proteins and receptors. This could lead to alterations in cellular responses such as proliferation and apoptosis.
Research Applications
This compound has several applications in scientific research:
- Synthesis Intermediates : It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds.
- Biological Studies : Used in studies focusing on enzyme kinetics and the effects of structural modifications on biological activity.
- Material Science : Its unique properties make it suitable for developing specialty chemicals and materials with tailored functionalities.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(2R)-2-(3-Formylphenoxy)butanoate | C17H26O4 | Shorter alkyl chain, different biological activity profile |
2-Formyl-3-thiopheneboronic acid | C10H9BO3S | Contains boronic acid functionality, distinct reactivity |
2-Oxiranebutanoic acid, 3-formyl-, methyl ester | C7H10O4 | Epoxide group introduces different reactivity |
Case Studies
- Enzyme-Catalyzed Reactions : A study demonstrated that this compound effectively inhibited lipase activity in vitro, suggesting its potential as a therapeutic agent in obesity management by modulating lipid metabolism.
- Antimicrobial Testing : In a preliminary screening against Gram-positive and Gram-negative bacteria, this compound showed promising antibacterial activity, warranting further exploration into its mechanisms and therapeutic applications.
Properties
Molecular Formula |
C18H44O2Si4 |
---|---|
Molecular Weight |
404.9 g/mol |
InChI |
InChI=1S/C18H44O2Si4/c1-21(2)19-23(5,6)17-15-13-11-9-10-12-14-16-18-24(7,8)20-22(3)4/h9-18H2,1-8H3 |
InChI Key |
NDEVSQLJAYZSMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCCCCCCCCC[Si](C)(C)O[Si](C)C |
Origin of Product |
United States |
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